ethyl 4-(2-{[5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
This compound features a 1,3,4-thiadiazole core substituted with a 4-fluorobenzamido group at position 5 and a sulfanyl acetamido linker connecting to an ethyl benzoate ester. Its structure combines pharmacophoric elements known for bioactivity: the thiadiazole ring (common in antimicrobial and anticonvulsant agents) and the fluorinated aromatic moiety (enhancing metabolic stability and target affinity) .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S2/c1-2-29-18(28)13-5-9-15(10-6-13)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOHTWDCFRHXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through an acylation reaction using 4-fluorobenzoyl chloride.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the thiadiazole derivative with a suitable thiol compound.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorobenzoyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
ethyl 4-(2-{[5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The thiadiazole ring can participate in redox reactions, affecting cellular processes. The overall effect is a combination of these interactions, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Compounds :
N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide ():
- Substituents : Piperidine replaces the fluorobenzamido group.
- Activity : Demonstrates hydrogen-bonded dimerization (N–H···N) and intramolecular S···O interactions, which may stabilize its conformation for receptor binding. Thiadiazole derivatives in this class are linked to antihypertensive and anticonvulsant activities .
Ethyl 4-(2-{[5-(3,4,5-Triethoxybenzamido)-1,3,4-Thiadiazol-2-yl]Sulfanyl}Acetamido)Benzoate ():
- Substituents : Bulky triethoxybenzamido group replaces fluorine.
- Activity : Increased steric hindrance may reduce membrane permeability but enhance selectivity for hydrophobic binding pockets.
Ethyl 4-(2-((5-(2-Bromophenyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamido)Benzoate (): Substituents: Oxadiazole replaces thiadiazole; bromophenyl instead of fluorobenzamido. Bromine’s hydrophobicity may improve CNS penetration .
Ethyl 2-[[5-[(4-Methyl-3-Morpholin-4-ylsulfonylbenzoyl)Amino]-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetate (): Substituents: Morpholinosulfonyl and methyl groups enhance polarity. Activity: Sulfonyl groups improve solubility and may modulate kinase inhibition via H-bonding with catalytic residues .
Physicochemical Properties
Melting Points and Solubility :
- Target Compound : Expected higher m.p. (>373 K) due to rigid fluorobenzamido and hydrogen-bonding acetamido groups.
- Piperidine Analog () : m.p. 376–377 K; polar piperidine enhances aqueous solubility .
- Bromophenyl Oxadiazole () : Lower solubility in polar solvents due to bromine’s hydrophobicity .
Crystallographic Insights :
Biological Activity
Ethyl 4-(2-{[5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Ethyl Group : Contributes to the lipophilicity and bioavailability.
- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and antitumor properties.
- Fluorobenzamide Moiety : Enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The presence of the fluorobenzamide group may enhance this activity by improving binding affinity to bacterial enzymes or receptors.
Antidiabetic Potential
In a study focusing on diabetes mellitus, derivatives of thiadiazole compounds were evaluated for their ability to ameliorate insulin sensitivity and reduce hyperlipidemia in diabetic models. The administration of such compounds led to a significant reduction in serum glucose and lipid levels in streptozotocin-induced diabetic rats. This suggests that this compound may possess similar antidiabetic effects.
In Vitro Studies
In vitro assays have demonstrated that related thiadiazole compounds exhibit inhibitory activity against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. These studies revealed that certain derivatives showed over 50% inhibition in parasite proliferation at specific concentrations (50 μM) when compared to standard treatments like Metronidazole and Benznidazole . This highlights the potential of this compound as a candidate for antiparasitic therapy.
Cytotoxicity Assessment
While evaluating the cytotoxic effects on mammalian cells (Vero cells), low toxicity was observed with the tested compounds. This is crucial for therapeutic applications as it suggests a favorable safety profile .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The thiadiazole moiety may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The structural components may facilitate binding to specific receptors involved in glucose metabolism or cell signaling pathways.
Study on Diabetic Rats
A notable study involved administering related thiadiazole compounds to streptozotocin-induced diabetic rats. The results indicated a reversal of elevated serum glucose levels and improved lipid profiles, suggesting potential for managing diabetes through this class of compounds.
Antiparasitic Activity
In vitro studies assessed the efficacy of thiadiazole derivatives against T. cruzi and L. donovani. Results showed promising inhibition rates, indicating potential therapeutic applications in treating parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
